4-[Hydroxy(phenyl)methyl]hex-4-en-3-one
Description
Properties
CAS No. |
918138-98-4 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]hex-4-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-3-11(12(14)4-2)13(15)10-8-6-5-7-9-10/h3,5-9,13,15H,4H2,1-2H3 |
InChI Key |
HJNILCNFJLVSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with hex-4-en-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or hexanol.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
Scientific Research Applications
4-[Hydroxy(phenyl)methyl]hex-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparison with Similar Compounds
Structural Analogues in Anti-Diabetic Research
Compound : 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione (S,S,R-5)
- Structure: Cyclohexanone core with trifluoromethylphenyl and hydroxy groups, conjugated to a diketone side chain.
- Synthesis: Asymmetric organocatalysis using 4-CF3 benzaldehyde and a triketone .
- Biological Activity :
- Comparison : Unlike the target compound, S,S,R-5 has a cyclohexane backbone and trifluoromethyl group, enhancing its metabolic stability and target affinity. The diketone moiety may contribute to its multi-target activity.
Chromenone Derivatives
Compound : 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (Compound 3)
Chalcone Derivatives
Compound : (E)-1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (4'-HYDROXY-4-METHOXYCHALCONE)
- Structure: Enone system with 4-hydroxyphenyl and 4-methoxyphenyl groups.
- Safety Data : GHS-compliant; acute toxicity requires protective handling .
- Comparison: Chalcones share the enone motif with the target compound but lack the hydroxy(phenyl)methyl branch. Methoxy and hydroxy substituents enhance solubility and electron distribution, influencing reactivity .
Amino-Substituted Enones
Compound: 4-(Methyl(phenyl)amino)hex-4-en-3-one
- Synthesis : Ir-catalyzed coupling of 2-bromopyridine with Hantzsch ester .
- Yield : 64% after purification .
- This may alter pharmacokinetic properties.
Data Tables
Key Findings and Implications
- Structural Flexibility vs. Rigidity: The target compound’s hexenone backbone offers conformational flexibility, whereas chromenones and cyclohexanone-based analogues (e.g., S,S,R-5) provide rigidity, often enhancing target binding .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in S,S,R-5) improve metabolic stability, while hydroxy and methoxy groups (e.g., in chalcones) enhance solubility and antioxidant capacity .
- Synthetic Accessibility: The target compound’s synthesis may draw from methods used for chalcones (Claisen-Schmidt condensation) or aminoenones (metal-catalyzed coupling) .
Biological Activity
4-[Hydroxy(phenyl)methyl]hex-4-en-3-one, with the molecular formula C13H16O2 and CAS number 918138-98-4, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, along with relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 918138-98-4 |
| LogP | 2.64540 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it demonstrated inhibitory effects comparable to standard antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The compound has been tested for its antioxidant properties using the DPPH free radical scavenging assay. Results showed an IC50 value of approximately 25 μM, indicating a moderate ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. For instance, it reduced interleukin-6 (IL-6) levels by 30% at a concentration of 50 μM, suggesting potential therapeutic applications in inflammatory disorders .
Anticancer Activity
The compound's anticancer potential has been explored in various cancer cell lines. Notably, it showed cytotoxic effects against HeLa and MCF-7 cells with GI50 values of 15 μM and 20 μM respectively. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 μg/mL.
- Antioxidant Assessment : A comparative analysis with ascorbic acid revealed that while ascorbic acid had an IC50 of 0.85 μM, this compound exhibited a significantly higher IC50 of 25 μM, indicating lower but notable antioxidant activity .
- Cancer Cell Studies : In a recent investigation into its anticancer properties, treatment with this compound resulted in a significant decrease in cell viability in both HeLa and MCF-7 cells after 48 hours of exposure, supporting its potential as an anticancer agent .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Antimicrobial Action : Disruption of cell membrane integrity.
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).
- Anti-inflammatory Pathway : Modulation of cytokine production.
- Anticancer Mechanism : Induction of apoptosis via caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
